molecular formula C17H23N3O3 B5482179 1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B5482179
M. Wt: 317.4 g/mol
InChI Key: FSHAUEUMDBITQL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidin-2-one core.

    Attachment of the 4-methylpiperazine-1-carbonyl group: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-amine: Similar structure with an amine group instead of a carbonyl group.

    1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-thione: Similar structure with a thione group instead of a carbonyl group.

Uniqueness

1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-18-7-9-19(10-8-18)17(22)13-11-16(21)20(12-13)14-3-5-15(23-2)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHAUEUMDBITQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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